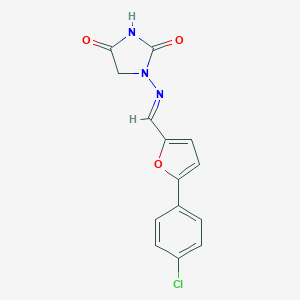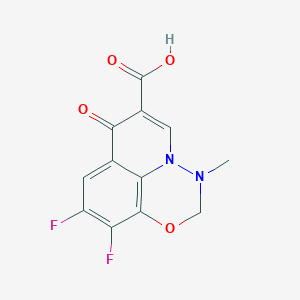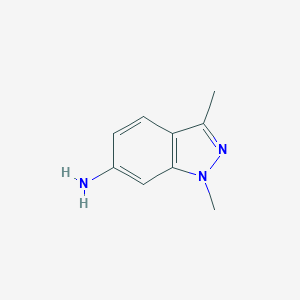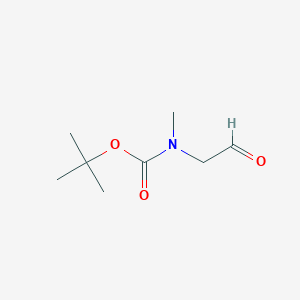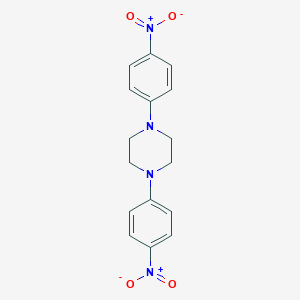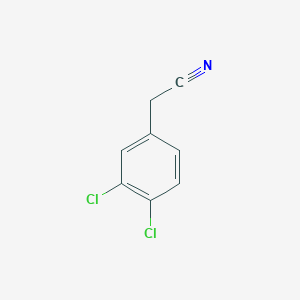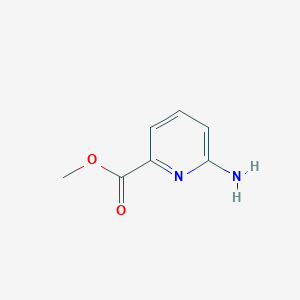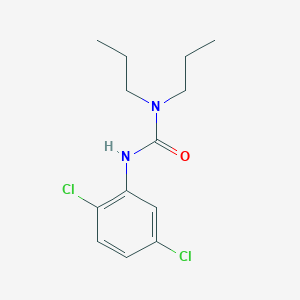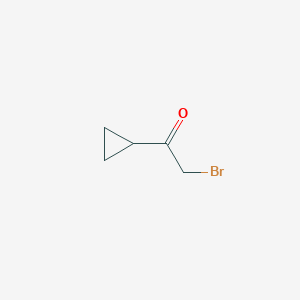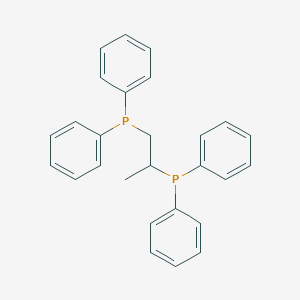![molecular formula C9H11IN2O5 B104865 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione CAS No. 19325-95-2](/img/structure/B104865.png)
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting thymidylate synthase, the compound prevents the formation of new DNA strands, which ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Research has shown that 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione in lab experiments is its potent antitumor activity against a range of cancer cell lines. Additionally, the compound exhibits good pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using the compound in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione. One area of focus is the development of more cost-effective synthesis methods for the compound, which would enable its wider use in research. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment. Finally, research is needed to investigate the potential applications of the compound in other areas, such as antiviral and antibacterial therapies.
Méthodes De Synthèse
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of uracil with iodine and trifluoroacetic acid to form 5-iodouracil. The 5-iodouracil is then reacted with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst to form the intermediate compound, which is then treated with potassium carbonate and carbon dioxide to yield 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione.
Applications De Recherche Scientifique
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. Research has shown that the compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Propriétés
Numéro CAS |
19325-95-2 |
|---|---|
Nom du produit |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
Formule moléculaire |
C9H11IN2O5 |
Poids moléculaire |
354.1 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
Clé InChI |
ZPBRIWRUKVZCRW-CCXZUQQUSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)I)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
Synonymes |
1-(3'-iodo-3'-deoxyarabinofuranosyl)uracil 3-I-Ara-U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



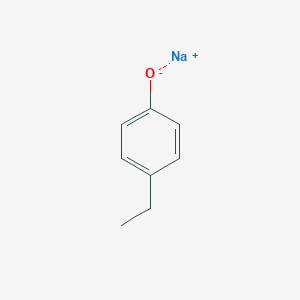
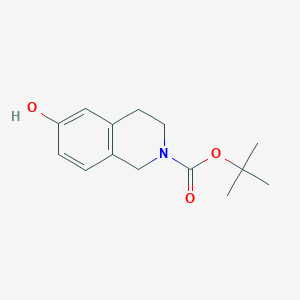
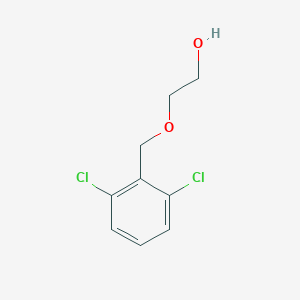
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
